molecular formula C16H11ClO5S B188181 (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate CAS No. 6631-52-3

(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate

Cat. No. B188181
CAS RN: 6631-52-3
M. Wt: 350.8 g/mol
InChI Key: OBUUNGAXRVBPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA) that is used in the treatment of depression and anxiety disorders. It was first synthesized in the 1970s and has since become a popular alternative to traditional monoamine oxidase inhibitors (MAOIs) due to its improved safety profile and fewer side effects.

Mechanism Of Action

(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate works by inhibiting the activity of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate increases the levels of these neurotransmitters, leading to improved mood and reduced symptoms of anxiety.

Biochemical And Physiological Effects

(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate has been shown to have a number of biochemical and physiological effects on the brain and body. In addition to its effects on neurotransmitter levels, (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate has been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. It has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in some conditions.

Advantages And Limitations For Lab Experiments

One of the main advantages of (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate in lab experiments is its specificity for MAO-A, which allows researchers to study the effects of inhibiting this enzyme without affecting other neurotransmitter systems. Additionally, (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate has a relatively short half-life, which allows for rapid clearance from the body and reduces the risk of accumulation and toxicity. However, (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate's specificity for MAO-A can also be a limitation, as it may not be effective in conditions where other neurotransmitter systems are involved.

Future Directions

There are a number of potential future directions for research on (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate. One area of interest is its potential use in the treatment of cognitive impairment and dementia, as it has been shown to improve cognitive function in some animal models. Additionally, (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate may have potential as a treatment for substance abuse disorders, as it has been shown to reduce the effects of drugs such as cocaine and amphetamines in animal models. Finally, further research is needed to fully understand the mechanisms underlying (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate's therapeutic effects and to identify potential side effects and limitations of its use.

Synthesis Methods

(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate can be synthesized through a multi-step process involving the reaction of 7-hydroxy-4-methylcoumarin with 4-chlorobenzenesulfonyl chloride, followed by the addition of sodium hydroxide and further purification steps. The final product is a white crystalline powder with a molecular weight of 297.78 g/mol.

Scientific Research Applications

(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate has been extensively studied for its therapeutic potential in the treatment of depression and anxiety disorders. It has been shown to be effective in improving mood and reducing symptoms of anxiety in clinical trials, with fewer side effects compared to traditional MAOIs. Additionally, (4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate has been studied for its potential use in the treatment of Parkinson's disease and chronic pain.

properties

CAS RN

6631-52-3

Product Name

(4-Methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate

Molecular Formula

C16H11ClO5S

Molecular Weight

350.8 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 4-chlorobenzenesulfonate

InChI

InChI=1S/C16H11ClO5S/c1-10-8-16(18)21-15-9-12(4-7-14(10)15)22-23(19,20)13-5-2-11(17)3-6-13/h2-9H,1H3

InChI Key

OBUUNGAXRVBPTJ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.